N'-hydroxy-2-[(propan-2-yl)amino]ethanimidamide
Description
N'-Hydroxy-2-[(propan-2-yl)amino]ethanimidamide is an amidoxime derivative characterized by an ethanimidamide backbone with a hydroxylamine group (N'-hydroxy) and a propan-2-yl (isopropyl) amino substituent.
Properties
Molecular Formula |
C5H13N3O |
|---|---|
Molecular Weight |
131.18 g/mol |
IUPAC Name |
N'-hydroxy-2-(propan-2-ylamino)ethanimidamide |
InChI |
InChI=1S/C5H13N3O/c1-4(2)7-3-5(6)8-9/h4,7,9H,3H2,1-2H3,(H2,6,8) |
InChI Key |
DBRYXIZIVCWPOL-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)NC/C(=N/O)/N |
Canonical SMILES |
CC(C)NCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-[(propan-2-yl)amino]ethanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-[(propan-2-yl)amino]ethanimidamide with hydroxylamine under specific conditions to yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-[(propan-2-yl)amino]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N’-hydroxy-2-[(propan-2-yl)amino]ethanimidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-[(propan-2-yl)amino]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares substituents, molecular weights, and key properties of structurally related amidoximes:
Reactivity and Solubility
- Hydrogen Bonding : Thiomorpholine and piperazine derivatives exhibit enhanced hydrogen bonding, critical for crystal packing and biological interactions .
- Steric Effects : Bulky substituents (e.g., 2,2-dimethylpropyl) slow nucleophilic substitution kinetics compared to smaller groups like isopropyl .
- Aromatic vs. Aliphatic Groups : Thienyl and pyridinyl substituents introduce conjugation, altering electronic properties and redox behavior compared to aliphatic analogs .
Key Research Findings
- Thiomorpholine Derivatives : Exhibit unique dipole-dipole interactions and solvent-dependent reactivity, useful in coordination chemistry .
- Steric Hindrance : 2,2-Dimethylpropyl analogs demonstrate reduced reaction rates in SN2 mechanisms, highlighting substituent effects on kinetics .
- Thermal Stability : Thienyl-substituted amidoximes show higher melting points, suggesting stronger intermolecular forces .
Biological Activity
N'-Hydroxy-2-[(propan-2-yl)amino]ethanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a hydroxylamine functional group, which is critical for its biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to:
- Inhibit Enzyme Activity : The compound binds to the active sites of various enzymes, thereby inhibiting their function. This mechanism is crucial for its potential therapeutic effects against diseases such as cancer and inflammation.
- Modulate Cell Signaling Pathways : Research indicates that it may influence pathways related to apoptosis and cell cycle regulation, impacting cell proliferation and survival.
Anticancer Properties
Several studies have demonstrated the anticancer effects of this compound:
- Inhibition of Tumor Cell Proliferation : In vitro studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines, including neuroglioma cells. For instance, treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM over 48 hours .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through the activation of caspases, which are critical enzymes in the apoptosis pathway. This was evidenced by increased levels of cleaved PARP (Poly (ADP-ribose) polymerase), a marker of apoptosis, in treated cells compared to controls .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties:
- Reduction of Inflammatory Cytokines : In animal models, administration of the compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Case Studies
- Neuroglioma Study : A recent study evaluated the effects of this compound on H4 neuroglioma cells. Results indicated that the compound inhibited cell proliferation by 60% at a concentration of 15 µM after 72 hours, with associated changes in cell morphology indicative of apoptosis .
- Animal Model for Inflammation : In a model of acute inflammation induced by carrageenan, treatment with this compound resulted in a 40% reduction in paw edema compared to untreated controls .
Comparison with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N'-Hydroxy-2-(isopropylsulfonyl)ethanimidamide | Sulfonamide derivative | Moderate anticancer activity |
| N'-Hydroxy-2-(propan-2-yloxy)ethanimidamide | Ether derivative | Low anti-inflammatory effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
